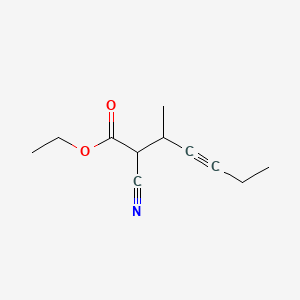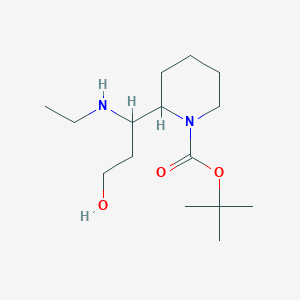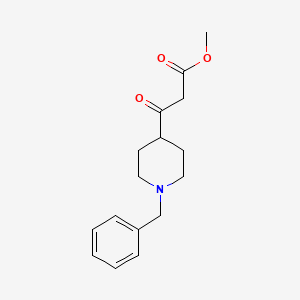![molecular formula C15H16N2O2 B13948784 Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- CAS No. 35438-85-8](/img/structure/B13948784.png)
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of isocyanate groups attached to a benzene ring and a cyclohexyl group. It is known for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- typically involves the reaction of benzene derivatives with isocyanates. One common method is the reaction of 4-isocyanatocyclohexylmethyl chloride with benzene in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate groups under mild conditions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related compounds.
Substitution: Ureas and carbamates.
Applications De Recherche Scientifique
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates. This reactivity is exploited in various applications, including polymerization and cross-linking reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-isocyanato-4-methyl-: Similar structure but with a methyl group instead of a cyclohexyl group.
Benzene, 1-isocyanato-4-methoxy-: Contains a methoxy group instead of a cyclohexyl group.
Bis(4-isocyanatocyclohexyl)methane: Contains two isocyanate groups attached to cyclohexyl groups.
Uniqueness
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- is unique due to the presence of both benzene and cyclohexyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
35438-85-8 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]benzene |
InChI |
InChI=1S/C15H16N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-2,5-6,13,15H,3-4,7-9H2 |
Clé InChI |
WFISGHNZCOYXMI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CC2=CC=C(C=C2)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


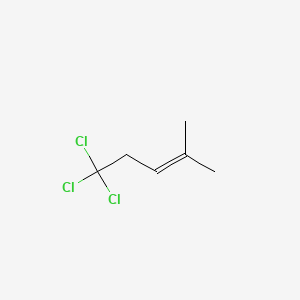
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
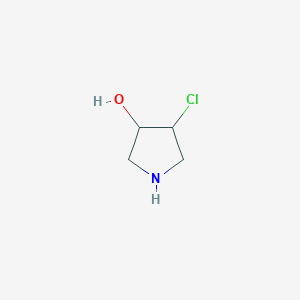
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)

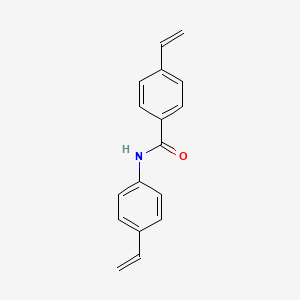
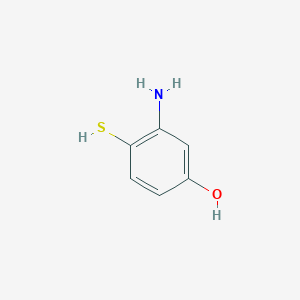
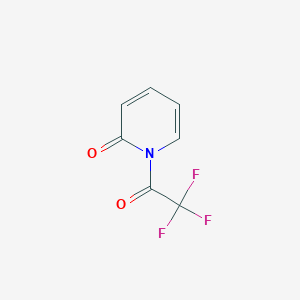
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
